Sulfinpyrazone sulfone

Overview

Description

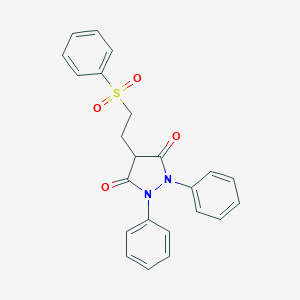

Sulfinpyrazone sulfone is a derivative of sulfinpyrazone, a well-known uricosuric agent used primarily in the treatment of chronic gout and gouty arthritis this compound is characterized by the presence of a sulfone group, which distinguishes it from its parent compound

Mechanism of Action

Target of Action

Sulfinpyrazone sulfone primarily targets the proximal convoluted tubule in the kidney . This region plays a crucial role in the reabsorption of uric acid, a process that this compound competitively inhibits .

Mode of Action

This compound, as an oral uricosuric agent, interacts with its target by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urate excretion pathway . By inhibiting the reabsorption of uric acid, this compound increases urinary excretion of uric acid, thereby reducing serum urate levels .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed orally and is extensively protein-bound (98-99%) . It is metabolized in the liver and excreted via the kidneys . The half-life of this compound is approximately 3.7 hours during steady-state conditions .

Result of Action

The primary result of this compound’s action is the reduction of blood urate levels in patients with chronic tophaceous gout and acute intermittent gout . This reduction promotes the resorption of tophi, which are deposits of monosodium urate crystals that form in chronic gout .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal impairment or a history of uric acid kidney stones can contraindicate the use of this compound . Furthermore, the compound’s metabolism may be induced during chronic treatment, leading to changes in its pharmacokinetic properties .

Biochemical Analysis

Biochemical Properties

Sulfinpyrazone sulfone, like its parent compound Sulfinpyrazone, is believed to interact with various enzymes and proteins. It competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule, thereby facilitating urinary excretion of uric acid and decreasing plasma urate concentrations .

Cellular Effects

This compound’s primary cellular effect is the potentiation of urinary excretion of uric acid . This is particularly beneficial in the management of gout, where it helps reduce blood urate levels and promote the resorption of tophi .

Molecular Mechanism

The molecular mechanism of action of this compound involves competitive inhibition of uric acid reabsorption at the proximal convoluted tubule . This facilitates urinary excretion of uric acid and decreases plasma urate concentrations .

Temporal Effects in Laboratory Settings

While specific studies on this compound’s temporal effects are limited, Sulfinpyrazone has been used continuously for up to 4 years with no serious adverse reactions or laboratory abnormalities . There has been no apparent diminution of effect with time .

Dosage Effects in Animal Models

Specific studies on this compound’s dosage effects in animal models are currently unavailable. Sulfinpyrazone has shown significant antiarrhythmic effects in several animal models including cats, dogs, and rats .

Metabolic Pathways

This compound is a metabolite of Sulfinpyrazone . Sulfinpyrazone and its sulfide metabolite possess COX inhibitory effects . Sulfinpyrazone has also been shown to be a UDP-glucuronsyltransferase inhibitor and a very potent CYP2C9 inhibitor .

Transport and Distribution

Sulfinpyrazone is rapidly absorbed from the gastrointestinal tract and is more than 95% protein-bound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfinpyrazone sulfone typically involves the oxidation of sulfinpyrazone. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often include:

Oxidizing Agent: Hydrogen peroxide or peracids.

Solvent: Acetic acid or other suitable organic solvents.

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: Sulfinpyrazone sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: Can be reduced back to sulfinpyrazone using reducing agents like sodium borohydride.

Substitution: The sulfone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Further oxidized products depending on the conditions.

Reduction: Sulfinpyrazone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sulfinpyrazone sulfone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Explored for its potential therapeutic effects, particularly in conditions related to oxidative stress and inflammation.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other pharmaceutical compounds.

Comparison with Similar Compounds

Sulfinpyrazone sulfone can be compared with other sulfone-containing compounds:

Phenylbutazone: Another anti-inflammatory drug with a similar structure but different pharmacological properties.

Sulindac Sulfone: A non-steroidal anti-inflammatory drug with a sulfone group, used for its anti-inflammatory and analgesic effects.

Dapsone: An antibiotic with a sulfone group, used primarily in the treatment of leprosy and dermatitis herpetiformis.

Uniqueness:

This compound: Unique due to its dual role as a uricosuric agent and its potential anti-inflammatory properties.

Phenylbutazone: Known for its strong anti-inflammatory effects but with a different mechanism of action.

Sulindac Sulfone: Primarily used for its anti-inflammatory effects, with a different therapeutic profile.

Dapsone: Primarily an antibiotic, with distinct applications in infectious diseases.

By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and medical fields.

Properties

IUPAC Name |

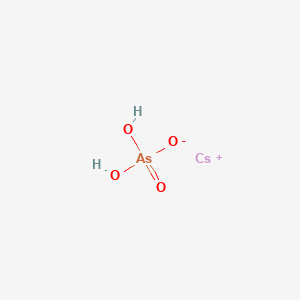

4-[2-(benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUYGWDNTAETLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911788 | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-50-9 | |

| Record name | 1,2-Diphenyl-4-[2-(phenylsulfonyl)ethyl]-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 31442 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-4-[2-(phenylsulphonyl)ethyl]pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFINPYRAZONE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9FOG2KDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulfinpyrazone Sulfone relate to the drug interaction between Sulfinpyrazone and (S)-Warfarin?

A1: While Sulfinpyrazone itself exhibits some inhibitory effects on the metabolism of (S)-Warfarin, research suggests that its metabolite, Sulfinpyrazone Sulfide, plays a more significant role in this interaction. [] Sulfinpyrazone Sulfide demonstrates a much lower Ki value (17 μM) for inhibiting the cytochrome P450 2C9 (P4502C9) enzyme compared to Sulfinpyrazone (230 μM). [] P4502C9 is responsible for metabolizing (S)-Warfarin into its inactive form, (S)-7-hydroxywarfarin. [] This suggests that Sulfinpyrazone Sulfide, rather than this compound, is the primary contributor to the increased anticoagulant effect of (S)-Warfarin when co-administered with Sulfinpyrazone. []

Q2: What is the role of cytochrome P450 enzymes in the metabolism of Sulfinpyrazone and its metabolites?

A2: Cytochrome P450 enzymes, specifically P450 2C9 and P450 3A4, play crucial roles in the metabolic pathway of Sulfinpyrazone. [] Human liver microsomes, which contain these enzymes, are capable of oxidizing Sulfinpyrazone Sulfide to Sulfinpyrazone. [] Interestingly, both P450 2C9 and P450 3A4 contribute to this conversion, but with different levels of enantiomeric selectivity. [] P450 2C9 displays a higher selectivity (9:1 ratio) compared to P450 3A4 (58:42 ratio). [] Additionally, P450 3A4 is solely responsible for further oxidizing Sulfinpyrazone to this compound. [] This highlights the complex interplay between different P450 enzymes in the metabolism of Sulfinpyrazone and its metabolites.

Q3: Can you elaborate on the analytical methods used to study Sulfinpyrazone and its metabolites?

A3: Researchers have developed sensitive high-performance liquid chromatographic (HPLC) methods for the simultaneous determination of Sulfinpyrazone and its metabolites in plasma. [, ] These methods involve extraction and separation procedures to quantify Sulfinpyrazone, this compound, p-hydroxy-Sulfinpyrazone, p-hydroxy-Sulfinpyrazone Sulfone, p-hydroxy-Sulfinpyrazone Sulfide, and Sulfinpyrazone Sulfide. [, ] These techniques utilize a reversed-phase C18 column and a mobile phase consisting of orthophosphoric acid, acetonitrile, and ethanol. [, ] These advancements in analytical chemistry allow for a comprehensive understanding of the pharmacokinetics and metabolic pathways associated with Sulfinpyrazone and its metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)